molecular formula C20H21FN2O4 B4948399 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No.: B4948399
M. Wt: 372.4 g/mol
InChI Key: IWKSNBHXXFYIFD-UHFFFAOYSA-N
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Description

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It is a psychoactive substance that has gained popularity in recent years due to its potent effects on the central nervous system. FUB-AMB is synthesized by combining 4-fluorobenzyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base.

Mechanism of Action

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione acts as a potent agonist on the CB1 and CB2 receptors, which are located throughout the central nervous system and the immune system. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has also been found to have anti-inflammatory and analgesic effects, which may be due to its effects on the immune system.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the central nervous system, including euphoria, relaxation, and altered perception. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. This compound has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for other receptors. This compound should be used with caution in lab experiments, and researchers should take appropriate safety precautions.

Future Directions

There are several future directions for research on 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione, including its potential therapeutic uses for conditions such as chronic pain and inflammation. Further research is also needed to determine the long-term effects of this compound on the central nervous system and the immune system. Additionally, research is needed to develop safer and more selective synthetic cannabinoids that can be used in clinical settings.

Synthesis Methods

The synthesis of 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves the reaction between 4-fluorobenzyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane, and the product is purified using chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be determined using techniques such as NMR spectroscopy or mass spectrometry.

Scientific Research Applications

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It has been found to have potent agonist effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKSNBHXXFYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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